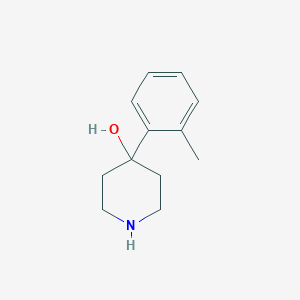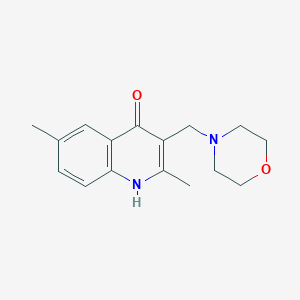
2,6-Dimethyl-3-(morpholin-4-ylmethyl)quinolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-3-(morpholin-4-ylmethyl)quinolin-4-ol, also known as DMQ, is a synthetic compound that has been widely used in scientific research for its various applications. DMQ is a quinoline derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
Mechanism Of Action
2,6-Dimethyl-3-(morpholin-4-ylmethyl)quinolin-4-ol acts as a chelator for metal ions, such as zinc and copper, and can form stable complexes with these ions. 2,6-Dimethyl-3-(morpholin-4-ylmethyl)quinolin-4-ol has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. MMPs are implicated in various pathological conditions, including cancer, arthritis, and cardiovascular diseases.
Biochemical And Physiological Effects
2,6-Dimethyl-3-(morpholin-4-ylmethyl)quinolin-4-ol has been shown to have various biochemical and physiological effects, including its ability to inhibit MMPs, which may have implications for the treatment of cancer and other diseases. 2,6-Dimethyl-3-(morpholin-4-ylmethyl)quinolin-4-ol has also been shown to have antioxidant properties and can scavenge free radicals, which may have implications for the treatment of oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
2,6-Dimethyl-3-(morpholin-4-ylmethyl)quinolin-4-ol has several advantages for lab experiments, including its stability and ease of synthesis. 2,6-Dimethyl-3-(morpholin-4-ylmethyl)quinolin-4-ol is also relatively inexpensive compared to other fluorescent probes and metal chelators. However, 2,6-Dimethyl-3-(morpholin-4-ylmethyl)quinolin-4-ol has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
For research on 2,6-Dimethyl-3-(morpholin-4-ylmethyl)quinolin-4-ol include developing more efficient synthesis methods, exploring its potential as an anti-cancer agent, and investigating its applications in catalysis and material science. 2,6-Dimethyl-3-(morpholin-4-ylmethyl)quinolin-4-ol may also have potential as a diagnostic tool for detecting metal ions in biological samples and as a therapeutic agent for various diseases.
Synthesis Methods
2,6-Dimethyl-3-(morpholin-4-ylmethyl)quinolin-4-ol can be synthesized using different methods, including the condensation reaction of 2,6-dimethylquinoline-4-carbaldehyde and morpholine-4-carbaldehyde in the presence of sodium triacetoxyborohydride. Another method involves the reaction of 2,6-dimethylquinoline-4-carboxylic acid with morpholine and thionyl chloride, followed by reduction with sodium borohydride. The purity of 2,6-Dimethyl-3-(morpholin-4-ylmethyl)quinolin-4-ol can be improved by recrystallization from ethanol or acetonitrile.
Scientific Research Applications
2,6-Dimethyl-3-(morpholin-4-ylmethyl)quinolin-4-ol has been used in various scientific research applications, including as a fluorescent probe for detecting metal ions, such as zinc and copper, and as a potential anti-cancer agent. 2,6-Dimethyl-3-(morpholin-4-ylmethyl)quinolin-4-ol has also been used as a ligand for developing metal complexes with potential applications in catalysis and material science.
properties
CAS RN |
385394-26-3 |
|---|---|
Product Name |
2,6-Dimethyl-3-(morpholin-4-ylmethyl)quinolin-4-ol |
Molecular Formula |
C16H20N2O2 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
2,6-dimethyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C16H20N2O2/c1-11-3-4-15-13(9-11)16(19)14(12(2)17-15)10-18-5-7-20-8-6-18/h3-4,9H,5-8,10H2,1-2H3,(H,17,19) |
InChI Key |
VELHKDUXOSBUJJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC(=C(C2=O)CN3CCOCC3)C |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C(C2=O)CN3CCOCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




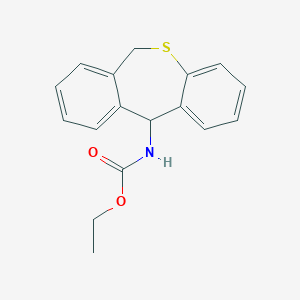


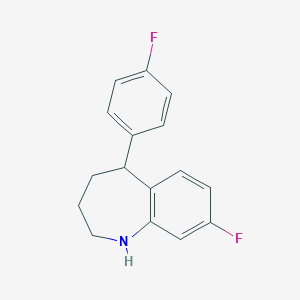

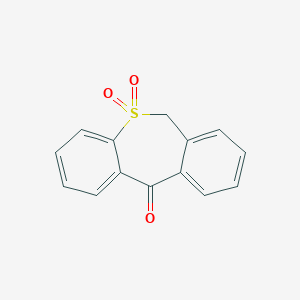
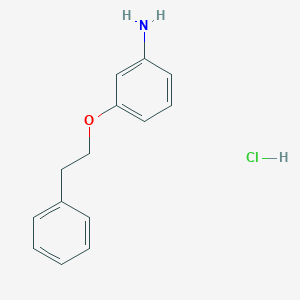
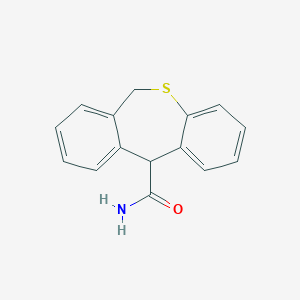
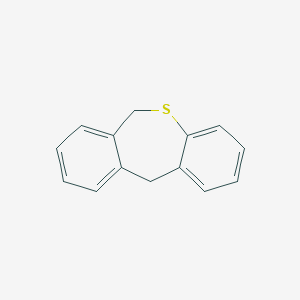
![[Bis(4-methoxyphenyl)methylidene]hydrazine](/img/structure/B188696.png)
![4-[2-(Dimethylamino)propyl]phenol](/img/structure/B188697.png)
